

Physical and chemical characteristics of 2,6-Dichloroanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloroanisole

Cat. No.: B052528

[Get Quote](#)

An In-depth Technical Guide to **2,6-Dichloroanisole**

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2,6-dichloroanisole**. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document details the compound's properties, spectroscopic data, and relevant experimental protocols for its synthesis and analysis. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Physical and Chemical Properties

2,6-Dichloroanisole is a clear, colorless liquid at room temperature.^{[1][2]} It is an organic compound that sees use as a reagent in the synthesis of various other compounds, including the antineoplastic agent Deoxynyboquinone and derivatives used in the treatment of central nervous system disorders.^{[1][2]}

General and Physical Properties

The fundamental physical and chemical properties of **2,6-dichloroanisole** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₆ Cl ₂ O	[1][3][4]
Molecular Weight	177.03 g/mol	[1][3][4]
CAS Number	1984-65-2	[1][3][4]
Appearance	Clear colourless liquid	[1][2]
Melting Point	10-11 °C	[1][2][5]
Boiling Point	117 °C / 20 mmHg; 105-106 °C	[1][3][5]
Density	1.291 g/mL at 25 °C	[1][2][3]
Refractive Index	n ₂₀ /D 1.543	[1][2][5]
Flash Point	196 °F (91 °C)	[1][5]
Vapor Pressure	0.188 mmHg at 25 °C	[1]
Water Solubility	0.14 g/L at 25 °C	[1]

Synonyms

2,6-Dichloroanisole is also known by several other names:

- 1,3-dichloro-2-methoxy-benzene[1][3]
- Benzene, 1,3-dichloro-2-methoxy-[1][4]
- Anisole, 2,6-dichloro-[3]
- 2,6-Dichloromethoxybenzene[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2,6-dichloroanisole**. The following table summarizes available spectral information.

Technique	Data and Source
^1H NMR	Spectra available. [6] [7]
^{13}C NMR	Spectra available. [6] [8]
^{17}O NMR	Spectra available. [9]
Mass Spectrometry (MS)	GC-MS data available. [8]
Infrared (IR) Spectroscopy	FTIR and Vapor Phase IR spectra available. [4] [8] [10]
Raman Spectroscopy	Spectrum available. [6] [8]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of **2,6-dichloroanisole**.

Synthesis of 2,6-Dichloroanisole

A common method for the synthesis of anisole derivatives involves the methylation of the corresponding phenol. For **2,6-dichloroanisole**, this involves the reaction of 2,6-dichlorophenol with a methylating agent.

Protocol: Williamson Ether Synthesis of 2,6-Dichloroanisole

- Deprotonation of Phenol: 2,6-dichlorophenol (1.0 eq) is dissolved in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF). A base, such as sodium hydride (NaH) or potassium carbonate (K_2CO_3) (1.1-1.5 eq), is added portion-wise at 0 °C to form the corresponding sodium or potassium 2,6-dichlorophenoxide. The reaction is stirred for 30-60 minutes at room temperature to ensure complete deprotonation.
- Methylation: A methylating agent, such as methyl iodide (CH_3I) or dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$) (1.1-1.5 eq), is added to the solution. The reaction mixture is then heated to a temperature between 50-80 °C and stirred for several hours (typically 2-12 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. Water is added to quench the reaction and dissolve any inorganic salts. The aqueous mixture is then extracted multiple times with an organic solvent, such as diethyl ether or ethyl acetate.
- **Purification:** The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure **2,6-dichloroanisole**.

Analytical Method: Determination in Complex Matrices

The analysis of trace levels of **2,6-dichloroanisole**, particularly in samples like wine or cork, often requires a sensitive and selective method. Stir Bar Sorptive Extraction (SBSE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.
[\[2\]](#)[\[11\]](#)

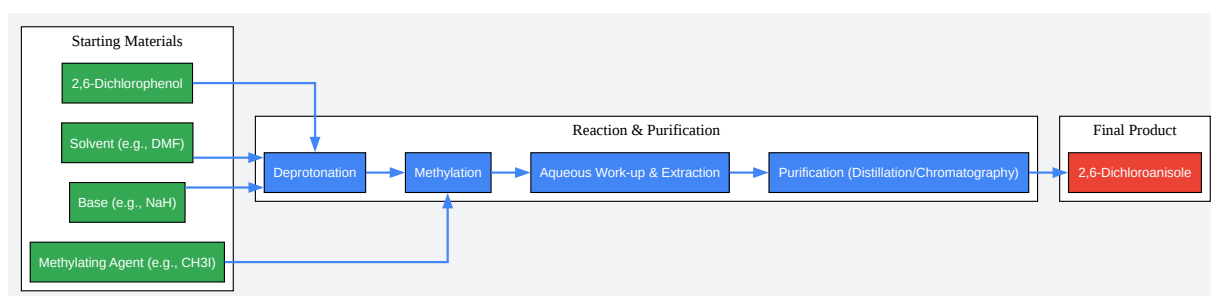
Protocol: Analysis by SBSE-GC-MS

- **Sample Preparation:** For a liquid sample (e.g., wine), a known volume is placed into a vial. For a solid sample (e.g., cork), a liquid-solid extraction may be performed first, or the solid can be placed directly into a suitable solvent in the vial.[\[2\]](#) An internal standard (e.g., a deuterated analog) is added to the sample for accurate quantification.[\[11\]](#)
- **Stir Bar Sorptive Extraction (SBSE):** A magnetic stir bar coated with a sorbent material (e.g., polydimethylsiloxane, PDMS) is added to the sample vial. The sample is then stirred for a defined period (e.g., 60-120 minutes) at a constant temperature. During this time, analytes partition from the sample matrix into the sorbent coating of the stir bar.
- **Thermal Desorption:** After extraction, the stir bar is removed from the sample, rinsed with deionized water, and dried with a lint-free tissue. The stir bar is then placed into a thermal desorption tube. The tube is heated, and the trapped analytes are thermally desorbed into a carrier gas stream (e.g., helium).
- **GC-MS Analysis:** The desorbed analytes are cryofocused at the head of the GC column before the temperature program is initiated. The analytes are then separated on the GC column based on their boiling points and interaction with the stationary phase. The separated compounds elute from the column and enter the mass spectrometer, where they are ionized

and detected. Identification is based on retention time and the resulting mass spectrum, while quantification is achieved by comparing the analyte's peak area to that of the internal standard.

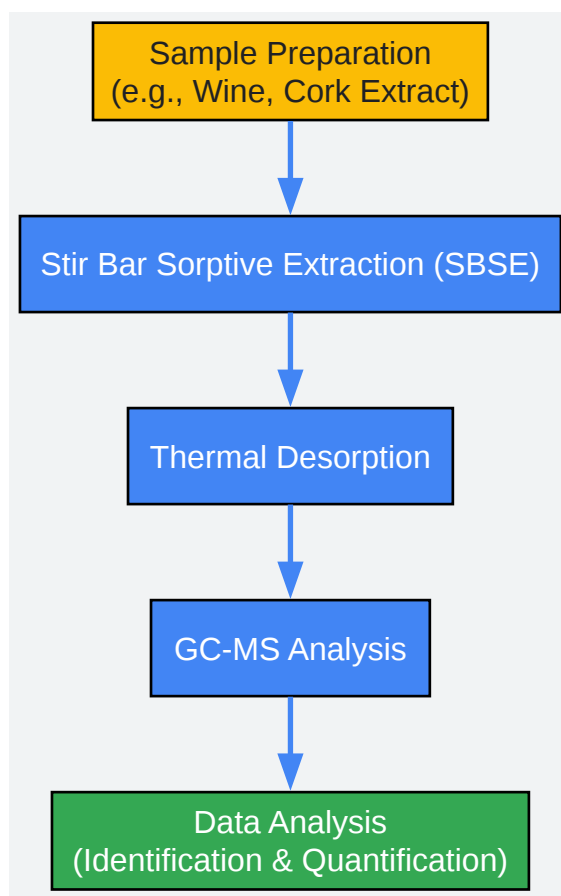
Mandatory Visualizations

The following diagrams illustrate the workflows described in the experimental protocols section.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,6-Dichloroanisole**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analysis of **2,6-Dichloroanisole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 1984-65-2, 2,6-Dichloroanisole | lookchem [lookchem.com]
- 2. 2,6-Dichloroanisole | 1984-65-2 [chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 2,6-Dichloroanisole | C₇H₆Cl₂O | CID 16127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.p212121.com [store.p212121.com]

- 6. 2,6-Dichloroanisole(1984-65-2) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical characteristics of 2,6-Dichloroanisole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052528#physical-and-chemical-characteristics-of-2-6-dichloroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com